molecular formula C11H14ClNO2 B2468203 N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide CAS No. 1798515-48-6

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2468203
CAS No.: 1798515-48-6
M. Wt: 227.69
InChI Key: HQIBPIATQAMDKE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and an acetamide moiety

Mechanism of Action

Mode of Action

The mode of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium or amines in an organic solvent.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)acetamide
  • 2-chloro-N-phenylacetamide
  • N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is unique due to the presence of both a methoxyethyl group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(14)13-7-11(15-2)9-5-3-4-6-10(9)12/h3-6,11H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBPIATQAMDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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